molecular formula C20H24N2O3S B11254083 Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate

Cat. No.: B11254083
M. Wt: 372.5 g/mol
InChI Key: MJFGKTMSNOFMTB-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound belonging to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-C]pyridine core, a benzamido group, and an ethyl ester moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of β-dicarbonyl compounds with amines to form the thienopyridine core. The benzamido group is introduced through an amidation reaction, and the ethyl ester is formed via esterification .

Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in synthesizing similar compounds, providing moderate yields and high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thienopyridines, sulfoxides, sulfones, and amines .

Scientific Research Applications

Ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate
  • Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate

Comparison: Compared to similar compounds, ethyl 2-benzamido-6-(propan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate exhibits unique structural features that enhance its biological activity and chemical reactivity. Its thienopyridine core and benzamido group contribute to its distinct pharmacological profile, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

ethyl 2-benzamido-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C20H24N2O3S/c1-4-25-20(24)17-15-10-11-22(13(2)3)12-16(15)26-19(17)21-18(23)14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,21,23)

InChI Key

MJFGKTMSNOFMTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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